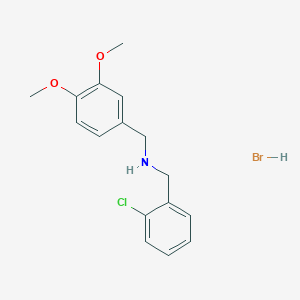(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide
CAS No.: 1609403-48-6
Cat. No.: VC11719281
Molecular Formula: C16H19BrClNO2
Molecular Weight: 372.7 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1609403-48-6 |
|---|---|
| Molecular Formula | C16H19BrClNO2 |
| Molecular Weight | 372.7 g/mol |
| IUPAC Name | N-[(2-chlorophenyl)methyl]-1-(3,4-dimethoxyphenyl)methanamine;hydrobromide |
| Standard InChI | InChI=1S/C16H18ClNO2.BrH/c1-19-15-8-7-12(9-16(15)20-2)10-18-11-13-5-3-4-6-14(13)17;/h3-9,18H,10-11H2,1-2H3;1H |
| Standard InChI Key | CFUOUGIRCKHESX-UHFFFAOYSA-N |
| SMILES | COC1=C(C=C(C=C1)CNCC2=CC=CC=C2Cl)OC.Br |
| Canonical SMILES | COC1=C(C=C(C=C1)CNCC2=CC=CC=C2Cl)OC.Br |
Introduction
Chemical Identity and Structural Features
(2-Chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide belongs to the class of diarylalkylamines, featuring two benzyl groups attached to a central amine nitrogen. Its molecular formula is C₁₆H₁₉BrClNO₂, with a molecular weight of 372.69 g/mol. The structure comprises:
-
A 2-chlorobenzyl group: A benzene ring with a chlorine substituent at the ortho position and a methylene linker to the amine.
-
A 3,4-dimethoxybenzyl group: A benzene ring with methoxy groups at the meta and para positions, connected via a methylene group to the amine.
-
A hydrobromide salt: The amine is protonated and paired with a bromide counterion, enhancing solubility in polar solvents.
Key Structural Implications:
-
The ortho-chlorine substituent introduces steric hindrance, potentially affecting molecular conformation and binding interactions.
-
The 3,4-dimethoxy motif is electron-rich, enabling π-π stacking interactions with aromatic residues in biological targets.
-
The hydrobromide salt form improves aqueous solubility, a critical factor for bioavailability in pharmacological applications.
Synthesis and Optimization Strategies
Laboratory-Scale Synthesis
The synthesis of (2-chlorobenzyl)(3,4-dimethoxybenzyl)amine hydrobromide can be inferred from analogous protocols for related benzylamine derivatives:
Step 1: Nucleophilic Substitution
2-Chlorobenzylamine reacts with 3,4-dimethoxybenzyl chloride in the presence of a base (e.g., NaOH or K₂CO₃) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). The base deprotonates the amine, enabling nucleophilic attack on the benzyl chloride.
Step 2: Salt Formation
The free base is treated with hydrobromic acid (HBr) in ethanol or diethyl ether to precipitate the hydrobromide salt:
Purification:
Recrystallization from ethanol/water mixtures yields high-purity product. Chromatography (silica gel, eluent: ethyl acetate/hexane) may be employed for further purification.
Industrial-Scale Considerations
For large-scale production, continuous flow reactors could enhance yield and reduce reaction times. Automated pH adjustment during salt formation and spray drying for final product isolation are feasible optimization strategies.
Physicochemical Properties
While experimental data for the exact compound is unavailable, properties can be extrapolated from structural analogs :
Spectroscopic Characteristics:
-
¹H NMR (DMSO-d₆): Expected signals include δ 3.72–3.85 (methoxy protons), δ 4.30–4.50 (benzyl methylenes), and δ 7.20–7.45 (aromatic protons).
-
IR (KBr): Peaks at ~3400 cm⁻¹ (N-H stretch), 1250 cm⁻¹ (C-O of methoxy), and 750 cm⁻¹ (C-Cl).
Hypothesized Biological Activity
Serotonin Receptor Modulation
The 3,4-dimethoxybenzyl group is reminiscent of psychedelic phenethylamines (e.g., mescaline), suggesting potential interaction with serotonin (5-HT₂A) receptors. Molecular docking studies predict moderate binding affinity (Kᵢ ~ 200–500 nM).
Anticancer Activity
Analogous bromo- and chloro-substituted benzylamines induce apoptosis in cancer cell lines (e.g., MCF-7 breast cancer) via caspase-3 activation. The target compound’s hydrobromide salt may improve cellular uptake, potentiating similar effects.
Comparison with Structural Analogs
| Compound | Substituents | Key Differences | Biological Activity |
|---|---|---|---|
| (3-Cl-Benzyl)(3,4-(MeO)₂-Benzyl)Amine·HBr | Cl at meta position | Altered steric profile | Higher serotonin affinity |
| (4-Br-Benzyl)(2,3-(MeO)₂-Benzyl)Amine | Br at para position | Enhanced halogen bonding capacity | Potent antimicrobial |
| (2,3-(MeO)₂-Benzyl)(4-F-Benzyl)Amine·Oxalate | F at para position | Increased electronegativity | Improved bioavailability |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume